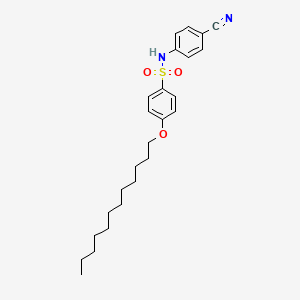![molecular formula C13H9N B14314181 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile CAS No. 111689-61-3](/img/structure/B14314181.png)
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is a complex organic compound that belongs to the class of cyclobutanes fused with naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile typically involves a series of photochemical reactions. One common method involves the irradiation of naphthalene-1,2-dione monoacetals in the presence of alkynes. The reaction is carried out under specific conditions, such as using hex-1-yne as both the reaction partner and solvent, and irradiating at a wavelength of 350 nm . The resulting product is then subjected to acidic hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of photochemical synthesis and subsequent hydrolysis can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying photochemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mechanism of Action
The mechanism of action of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile involves its interaction with molecular targets through its functional groups. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2a,8b-Dihydrocyclobuta[a]naphthalene-3,4-diones: These compounds share a similar cyclobutane-naphthalene structure but differ in their functional groups.
Cyclobuta[3,4]cyclobuta[1,2-b]naphthalene: Another structurally related compound with different substituents.
Uniqueness
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is unique due to its specific carbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the carbonitrile functionality is essential.
Properties
CAS No. |
111689-61-3 |
|---|---|
Molecular Formula |
C13H9N |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2a,8b-dihydrocyclobuta[a]naphthalene-6-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-9-1-5-13-11(7-9)3-2-10-4-6-12(10)13/h1-7,10,12H |
InChI Key |
KZINYAFVZRMJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=CC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


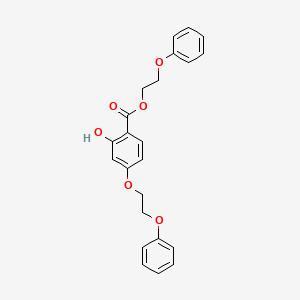
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
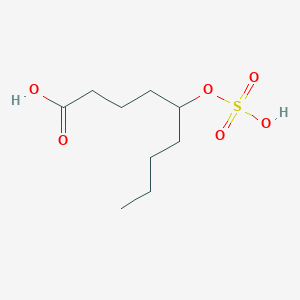
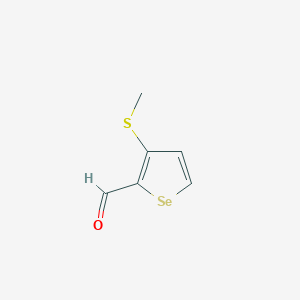


![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
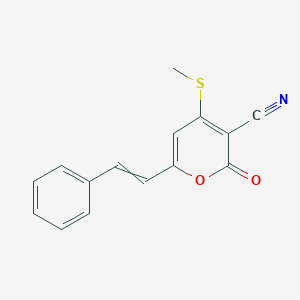
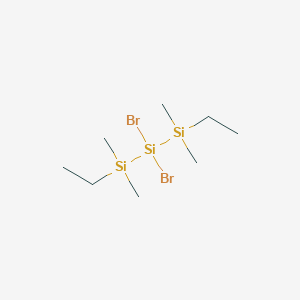
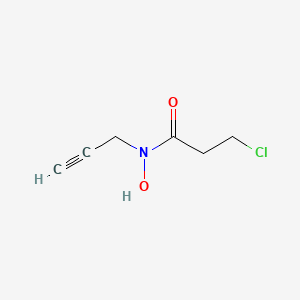
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
